N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-10(7-17-19-9)6-16-14(18)12-8-15-13-5-3-2-4-11(12)13/h2-5,7-8,15H,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWHAXQCNKACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the formation of the isoxazole ring, followed by the attachment of the indole moiety. The process often starts with the bromination of an acetyl group, followed by the formation of the isoxazole ring. The final step involves the attachment of the carboxamide group to the indole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and streamlined purification processes to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
Chemistry
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide serves as a building block for synthesizing more complex molecules with potential biological activity. Its structural features allow for various reactions, including:
- Substitution Reactions : Introducing functional groups such as halogens or alkyl groups.
- Oxidation and Reduction : Yielding hydroxylated or amine derivatives.
The compound's versatility makes it a valuable intermediate in organic synthesis .
Biology
The compound is studied for its interactions with biological targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, potentially modulating their activity. Research indicates that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
A notable study demonstrated that derivatives of indole compounds possess significant antimicrobial properties, suggesting that this compound may share similar activities .
Pharmacology
Preliminary studies suggest potential anticancer properties. Compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines . The specific anticancer mechanisms of this compound are yet to be fully explored but could involve:
- Inhibition of Cell Proliferation : Targeting specific pathways involved in cancer cell growth.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of indole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Bacillus subtilis, suggesting that N-[ (5-methyl -1,2 -oxazol -4 -yl)methyl]-1H-indole -3-carboxamide could have similar effects .
Case Study 2: Anticancer Activity
Research into structurally related compounds revealed potent anticancer activities against multiple cell lines. For instance, a derivative showed over 85% growth inhibition in ovarian cancer cells (OVCAR) . This highlights the potential therapeutic applications of N-[ (5-methyl -1,2 -oxazol -4 -yl)methyl]-1H-indole -3-carboxamide in oncology.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)-1-(octahydro-1H-indol-3-ylcarbonyl)-4-piperidinecarboxamide (CAS: 1251691-30-1)
This compound shares a 5-methyl-1,2-oxazole group but differs in its core structure. Instead of a direct indole-oxazole linkage, it incorporates a piperidine-carboxamide bridge and an octahydroindole system. Key distinctions include:
- Conformational Flexibility : The piperidine linker introduces rotational freedom, which may reduce binding specificity compared to the rigid carboxamide bond in N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide.
- Synthetic Accessibility : The target compound’s simpler structure may offer advantages in scalable synthesis, whereas the octahydroindole derivative requires additional stereochemical control during preparation .
AM-6527 (1-(5-fluoropentyl)-N-(naphthalen-2-yl)-1H-indole-3-carboxamide)
AM-6527, a cannabinoid receptor ligand, shares the indole-3-carboxamide backbone but diverges in substituents:
- Substituent Effects : The 5-fluoropentyl chain in AM-6527 enhances lipid solubility and receptor-binding duration, whereas the 5-methyl-1,2-oxazole group in the target compound may prioritize metabolic stability and reduced off-target interactions .
- Aromatic Systems : The naphthyl group in AM-6527 facilitates π-π stacking with receptor residues, while the oxazole’s electron-deficient nature in the target compound could favor dipole interactions or metal coordination .
(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
This compound (Example 180 in ) contains a 1,2,4-oxadiazole ring, a close analog of 1,2-oxazole. Differences include:
- Biological Target Specificity : The methylthiazole-benzyl group in Example 180 suggests kinase or protease targeting, whereas the indole-oxazole scaffold may align with neurological or anti-inflammatory applications .
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound this compound features an indole core substituted with a 5-methyl-1,2-oxazole moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{12}H_{12}N_{4}O_{2} |
| Molecular Weight | 232.25 g/mol |
Anticancer Activity
Research has demonstrated that derivatives of indole compounds exhibit potent anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values indicating significant potency .
Case Study:
In a study evaluating the cytotoxicity of similar indole derivatives, an analog of this compound showed an IC50 value of approximately 10 µM against the MCF7 cell line, indicating a promising avenue for further development in cancer therapy .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
Indole derivatives have been noted for their anti-inflammatory properties. Compounds structurally related to this compound have shown inhibition of pro-inflammatory cytokines in vitro. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases, which play critical roles in inflammation.
- Modulation of Signaling Pathways: The compound may affect signaling pathways involved in cell proliferation and apoptosis, particularly those related to cancer progression.
- Interaction with Receptors: Some studies indicate potential interactions with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Q & A
Q. What are the standard synthetic routes for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with indole and oxazole precursors. Key steps include:
- Coupling reactions : For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 5-methyl-1,2-oxazole derivatives in acetic acid with sodium acetate as a catalyst (reflux for 2.5–5 hours) .
- Solvent and catalyst selection : Acetic acid is commonly used for reflux, while sodium acetate aids in deprotonation and stabilization of intermediates .
- Optimization : Design of Experiments (DoE) can systematically vary temperature, catalyst loading, and solvent ratios to maximize yield. Statistical methods like factorial design reduce experimental trials while identifying critical parameters .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : Confirms structural integrity, particularly for indole and oxazole moieties (e.g., ¹H NMR for aromatic protons and coupling patterns) .
- HPLC : Ensures purity (>95% is typical for pharmacological studies) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for intermediates lacking crystallinity .
Q. How is the compound’s solubility profile determined, and why is it relevant for biological assays?
- Experimental methods : Shake-flask techniques with solvents of varying polarity (e.g., water, DMSO, ethanol) quantify solubility.
- Importance : Poor aqueous solubility may necessitate prodrug strategies or formulation with surfactants for in vitro/in vivo studies .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis?
- Quantum chemical calculations : Tools like density functional theory (DFT) model transition states and intermediates to identify energetically favorable pathways .
- Reaction path search algorithms : Combine computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, temperature) .
- Machine learning : Trains on historical reaction data to predict yields and side products for novel derivatives .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?
- Dose-response studies : Establish activity thresholds across cell lines or animal models to identify context-dependent effects .
- Target profiling : Use kinase assays or receptor-binding studies (e.g., surface plasmon resonance) to confirm specificity .
- Meta-analysis : Compare experimental variables (e.g., cell type, assay duration) across studies to isolate confounding factors .
Q. How are structure-activity relationships (SAR) elucidated for derivatives of this compound?
- Analog synthesis : Modify substituents on the indole (e.g., halogenation) or oxazole (e.g., methyl vs. ethyl groups) to assess impact on activity .
- Bioassays : Test analogs in standardized pharmacological models (e.g., cytotoxicity assays, enzyme inhibition) .
- Molecular docking : Predict binding modes to targets like kinases or GPCRs using software such as AutoDock or Schrödinger .
Q. What experimental designs address low yields in multi-step syntheses?
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., via LC-MS) to identify yield-limiting steps .
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic or air-sensitive reactions .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
